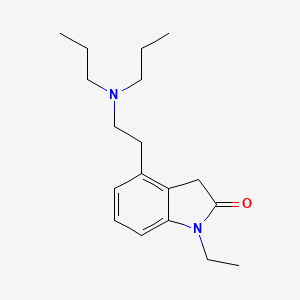
Ethyl Ropinirole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl Ropinirole involves several steps, starting from the preparation of a mixture of sodium alkoxide and diethyl oxalate in a mixed solvent of tetrahydrofuran and absolute ethanol . The process continues with the addition, hydrolysis, decarboxylation, and reductive cyclization of intermediates to obtain the final product . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to minimize impurities .
Analyse Chemischer Reaktionen
Ethyl Ropinirole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde, which can lead to the formation of dimeric degradants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde under alkaline conditions can produce methylene-bridged dimers .
Wissenschaftliche Forschungsanwendungen
Ethyl Ropinirole has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists and their interactions with various receptors . In biology, it serves as a tool to investigate the effects of dopamine agonists on cellular processes and signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Wirkmechanismus
The mechanism of action of Ethyl Ropinirole involves the stimulation of postsynaptic dopamine D2-type receptors within the caudate-putamen in the brain . This stimulation leads to a decrease in the symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission . This compound has a high affinity for D2 and D3 dopamine receptors, which are crucial for its therapeutic effects .
Eigenschaften
Molekularformel |
C18H28N2O |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI-Schlüssel |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
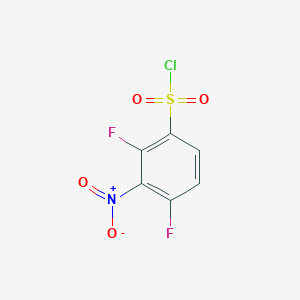
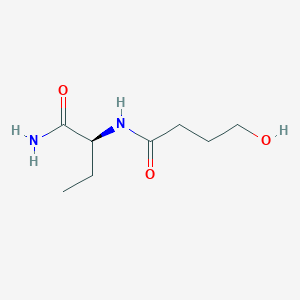
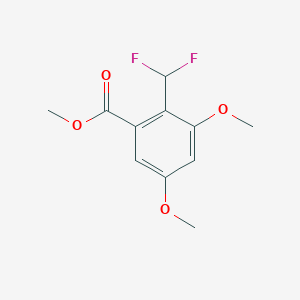
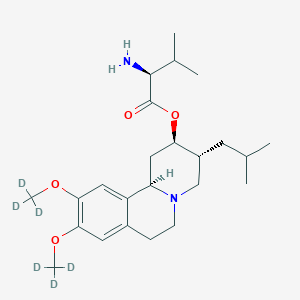
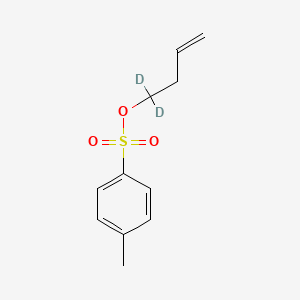
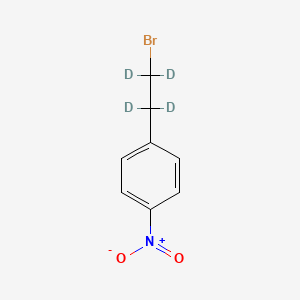
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
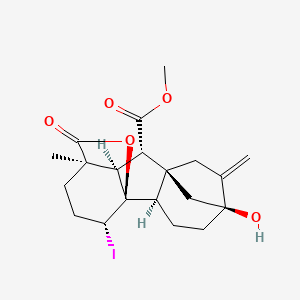
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
